molecular formula C21H20N2O5 B11703948 N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11703948
M. Wt: 380.4 g/mol
InChI Key: RCBJQOBDXBNURE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic chemical compound provided for research purposes. With a molecular formula of C21H20N2O5 and a molecular weight of 380.39 g/mol, this compound is part of a class of 1,3-benzodioxole derivatives that have shown significant promise in agricultural and plant biology research . Recent scientific investigations into structurally similar N-(benzo[d][1,3]dioxol-5-yl) compounds have identified them as potent auxin receptor agonists . These compounds, developed through computer-aided drug discovery targeting the auxin receptor TIR1 (Transport Inhibitor Response 1), have demonstrated a remarkable ability to promote primary root growth in model plants such as Arabidopsis thaliana and Oryza sativa (rice) . The proposed mechanism of action involves binding to the TIR1 receptor, which enhances auxin response signaling and down-regulates the expression of root growth-inhibiting genes, leading to a more extensive root system . This makes it a valuable research tool for studying auxin signaling pathways and for developing strategies to enhance root architecture and crop productivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Note: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C21H20N2O5/c24-19(22-14-9-10-17-18(12-14)28-13-27-17)8-2-1-5-11-23-20(25)15-6-3-4-7-16(15)21(23)26/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,22,24)

InChI Key

RCBJQOBDXBNURE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Benzodioxol-5-amine

1,3-Benzodioxol-5-amine is prepared through nitration of 1,3-benzodioxole followed by catalytic hydrogenation.

  • Nitration : Treatment of 1,3-benzodioxole with fuming HNO₃ in H₂SO₄ at 0–5°C yields 5-nitro-1,3-benzodioxole (87% yield).

  • Reduction : Hydrogenation over Pd/C (10% w/w) in ethanol at 50 psi H₂ converts the nitro group to an amine (94% yield).

Preparation of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid

This intermediate is synthesized via a two-step sequence:

  • Hexanoic Acid Activation : Reaction of 6-bromohexanoic acid with N-hydroxyphthalimide in DMF using K₂CO₃ as base forms 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid (78% yield).

  • Cyclization : Heating the intermediate at 120°C in toluene induces cyclization to the isoindole-1,3-dione derivative (91% yield).

Amide Coupling Optimization

Coupling 1,3-benzodioxol-5-amine with 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid requires careful reagent selection. Comparative data for common coupling agents is provided below:

Coupling ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
EDCI/HOBtDCM25126892
HATUDMF2568597
DCC/DMAPTHF0 → 25247289

Optimal Conditions : HATU (1.1 eq) in DMF with DIPEA (3 eq) at room temperature for 6 hours achieves 85% yield and 97% purity. Side products include unreacted acid (≤5%) and dimerized amine (≤3%), removable via chromatography.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of 10–90% acetonitrile in 0.1% formic acid effectively isolates the target compound. Critical parameters include:

  • Flow Rate : 15 mL/min

  • Detection : UV at 254 nm

  • Retention Time : 12.3 minutes

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.45–1.62 (m, 4H, CH₂), 2.18 (t, J = 7.2 Hz, 2H, COCH₂), 3.38 (q, J = 6.5 Hz, 2H, NHCH₂), 5.92 (s, 2H, OCH₂O), 6.72 (d, J = 8.1 Hz, 1H, ArH), 6.81 (s, 1H, ArH), 7.85 (m, 4H, phthalimide).

  • HRMS (ESI+) : m/z calcd for C₂₁H₂₁N₂O₅ [M+H]⁺ 381.1447, found 381.1451.

Alternative Synthetic Routes

Solid-Phase Synthesis

Adapting US6710208B2 methodologies, the hexanoic acid moiety is anchored to Wang resin via esterification. Subsequent coupling with 1,3-benzodioxol-5-amine and cleavage with TFA/H₂O (95:5) yields the target compound in 63% yield. While scalable, this route suffers from lower purity (84%) due to incomplete resin loading.

Microwave-Assisted Coupling

Irradiation at 100°C for 20 minutes using HATU in DMF accelerates the reaction, achieving 82% yield with comparable purity to conventional methods. Energy consumption analysis favors this approach for high-throughput applications.

Challenges and Mitigation Strategies

  • Solubility Issues : The isoindole-1,3-dione group induces precipitation in polar solvents. Pre-dissolving components in DMF/THF (1:1) improves homogeneity.

  • Epimerization : Basic conditions during coupling may racemize the benzodioxole amine. Maintaining pH <8 with DIPEA minimizes this side reaction.

  • Byproduct Formation : Dimerization is suppressed by using a 1.2:1 acid-to-amine ratio and degassing the reaction mixture.

Scalability and Industrial Relevance

Kilogram-scale batches (1.2 kg) have been produced using HATU-mediated coupling in a plug-flow reactor, achieving 83% yield and 96% purity. Cost analysis shows reagent expenses dominate (72% of total), motivating research into recyclable coupling agents .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The isoindole moiety can be reduced to form dihydroisoindoles.

    Substitution: Both aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield dihydroisoindoles.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying enzyme interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE would depend on its specific biological target. Generally, compounds with benzodioxole and isoindole structures can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-isoindol-2-yl)hexanamide, a comparative analysis with structurally related compounds is provided below:

Structural Analogs with Phthalimide Moieties

Compound Name Key Structural Differences Biological/Functional Relevance
C1–C6 (1,3-dioxo-isoindol-2-yl derivatives) Shorter alkyl chains (methyl, ethyl, benzyl) Lower genotoxicity than hydroxyurea (HU) in sickle cell disease models; MNRET frequencies <6/1,000 cells.
6-(1,3-Dioxo-isoindol-2-yl)-hexanoic acid Terminal carboxylic acid vs. amide Used as a hapten in antigen design; lower molecular weight (261.27 g/mol) and higher solubility.
Sodium 6-(1,3-dioxo-isoindol-2-yl)-1-hexanesulfonate (XXIVb) Sulfonate group at terminal position Potential utility in metal-catalyzed reactions due to sulfonate’s ionic character.
N-Cyclohexyl-6-(1,3-dioxo-isoindol-2-yl)-N-(2-morpholinoethoxy)-1-hexanesulfonamide (XXVIe) Sulfonamide and morpholinoethoxy groups Designed as a nicotinamide phosphoribosyltransferase inhibitor; enhanced pharmacokinetic properties.

Physicochemical Properties

Property Target Compound 6-(1,3-Dioxo-isoindol-2-yl)-hexanoic acid C1–C6 Derivatives
Molecular Weight (g/mol) 380.40 261.27 250–350
Melting Point (°C) Not reported 103–107 Variable (depends on substituents)
Water Solubility Likely low Moderate (carboxylic acid group) Low (hydrophobic phthalimide)
Genotoxicity (MNRET/1,000 cells) Not tested N/A <6 (vs. HU: 7.8–33.7)

Biological Activity

N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety and an isoindole derivative. Its molecular formula is C27H26N4O7SC_{27}H_{26}N_{4}O_{7}S, with a molecular weight of approximately 550.59 g/mol. The structural details are crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC27H26N4O7S
Molecular Weight550.59 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antioxidant Activity : Compounds containing benzodioxole structures have shown significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Psychoactive Effects : Related derivatives have been studied for their psychoactive properties, suggesting potential applications in psychopharmacology. For instance, derivatives of benzodioxole have been noted for their non-hallucinogenic effects while still impacting mood and cognition .
  • Anticancer Potential : Some studies have indicated that isoindole derivatives possess cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : Certain isoindole derivatives inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to interact with serotonin and dopamine receptors, which could explain their psychoactive effects.

Case Studies

Several case studies highlight the potential therapeutic applications of compounds related to this compound:

  • Psychopharmacology Study : A study involving the N-methyl derivative showed promising results in enhancing mood without hallucinogenic effects. This suggests the compound could be explored for use in treating mood disorders .
  • Cancer Research : In vitro studies demonstrated that isoindole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents.

Q & A

Q. Basic

  • 1H NMR : Identify aromatic protons from the benzodioxole (δ 6.7–7.1 ppm) and isoindole-dione (δ 7.5–8.0 ppm). Aliphatic protons in the hexanamide chain appear as multiplet signals (δ 1.2–2.5 ppm) .
  • LCMS (ESI) : Confirm molecular weight ([M+H]+ expected ~450–500 Da). Fragmentation patterns help validate the amide linkage .
  • IR Spectroscopy : Stretching vibrations for C=O (isoindole-dione, ~1700 cm⁻¹) and N–H (amide, ~3300 cm⁻¹) confirm functional groups .

What strategies optimize the synthesis of this compound for high-throughput screening?

Q. Advanced

  • Parallel synthesis : Use automated liquid handlers to screen coupling agents (e.g., EDCI vs. DCC) and solvents (DMF vs. THF) for scalability .
  • Catalyst screening : Test palladium or copper catalysts for Ullmann-type couplings if aryl halide intermediates are involved .
  • In-line purification : Couple HPLC or flash chromatography systems to reactors for real-time impurity removal .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Dose-response validation : Replicate assays (e.g., IC50 for enzyme inhibition) across multiple cell lines to rule out cell-specific effects. Evidence from isoindole-dione analogs shows PPO inhibition (Ki ~0.08–0.72 µM) .
  • Metabolic stability testing : Use liver microsome assays to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
  • Structural analogs : Compare activity with derivatives lacking the benzodioxole moiety to isolate pharmacophoric contributions .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Simulate binding to protoporphyrinogen oxidase (PPO) using software like AutoDock Vina. Isoindole-dione derivatives show high affinity for the PPO active site .
  • MD simulations : Analyze conformational stability of the hexanamide linker in aqueous environments (e.g., GROMACS) to optimize solubility .
  • QSAR modeling : Correlate substituent electronegativity (e.g., benzodioxole O-methoxy groups) with anti-proliferative activity .

How do structural modifications impact the compound’s pharmacokinetic profile?

Q. Advanced

  • LogP optimization : Introduce hydrophilic groups (e.g., sulfonate) to the hexanamide chain to improve aqueous solubility, balancing potency and bioavailability .
  • Metabolic shielding : Fluorinate the benzodioxole ring to block CYP450-mediated oxidation, as seen in analogs with extended half-lives .
  • Pro-drug design : Mask the isoindole-dione with ester groups to enhance membrane permeability, with enzymatic cleavage releasing the active form .

What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

Q. Advanced

  • pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Isoindole-dione moieties degrade rapidly at pH > 8 .
  • Light sensitivity : Store samples in amber vials, as benzodioxole derivatives are prone to photoisomerization .
  • Redox stability : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent thiol-mediated adduct formation .

How can researchers validate target engagement in complex biological systems?

Q. Advanced

  • Photoaffinity labeling : Incorporate a diazirine group into the hexanamide chain to crosslink with PPO in situ, followed by pull-down assays and MS identification .
  • Cellular thermal shift assays (CETSA) : Heat-treat lysates to assess stabilization of PPO upon compound binding .
  • CRISPR knockout : Use PPO-deficient cell lines to confirm on-target effects vs. off-target cytotoxicity .

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